Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles .
Molecular Structure Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The structure of isoxazole involves a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The synthesis of thiazole derivatives involves vigorous reaction conditions and wastage of solvents and catalysts . To overcome these shortcomings, eco-friendly methods as microwave irradiation technique are commonly used for synthesis of thiazole derivatives .
Scientific Research Applications
Novel Bioactivation Pathways
Research has identified novel bioactivation pathways of isoxazole rings, which are crucial for understanding the metabolic fate of pharmaceuticals containing this moiety. For instance, studies have shown that isoxazole rings can undergo reductive ring cleavage, leading to the formation of compounds with potential therapeutic applications. This knowledge is vital for drug design, as it helps predict metabolic stability and potential reactive metabolites (Yu et al., 2011).
Antibacterial Properties
Isoxazole and azetidinone derivatives have been explored for their antibacterial properties. Oxazolidinones, for example, are an important class of antibacterial agents that inhibit protein synthesis. Modifications to this core structure, such as incorporating isoxazole groups, have led to compounds with improved safety profiles and potent activity against Gram-positive pathogens (Gordeev & Yuan, 2014).
Chemical Synthesis and Biological Activity
The synthesis of novel compounds featuring isoxazole and azetidinone moieties has been a focus of chemical research, with applications ranging from the development of new materials to potential therapeutic agents. For example, the creation of isoxazole, oxadiazole, and pyrazol-methanone derivatives from specific precursors has shown antibacterial activity, highlighting the versatility of these chemical frameworks in drug discovery (Sangepu et al., 2016).
Herbicidal Applications
Compounds containing isoxazole and azetidinone units have also been investigated for their herbicidal activity. For instance, specific derivatives have demonstrated potent herbicidal effects against annual weeds, underlining the potential of these compounds in agricultural applications. Such studies contribute to the development of new, more effective, and environmentally friendly herbicides (Hwang et al., 2005).
Mechanism of Action
Target of Action
The primary target of Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is BRD4 , a member of the Bromodomain and Extra-Terminal motif (BET) family . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Mode of Action
This compound interacts with BRD4, effectively binding to it . This binding inhibits the expression levels of oncogenes including c-Myc and CDK6 . The compound’s interaction with BRD4 can also block cell cycle progression at the G0/G1 phase and induce cell apoptosis .
Biochemical Pathways
The compound’s interaction with BRD4 affects the transcription of key genes such as Bcl-2, c-Myc, and CDK6 . These genes play essential roles in the proliferation and cell cycle progression of tumor cells . Therefore, the expression of these key oncogenes can be inhibited through the displacement of BRD4 from chromatin .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The compound shows remarkable anti-proliferative activity against certain cells, such as MV4-11 cells . It concentration-dependently inhibits the expression levels of oncogenes including c-Myc and CDK6 . Furthermore, it blocks cell cycle progression at the G0/G1 phase and induces cell apoptosis .
Safety and Hazards
Future Directions
It is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone are largely determined by its interactions with various biomolecules. For instance, compounds with a thiazole ring have been found to interact with a variety of enzymes and proteins
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-3-2-4-12-13(9)17-15(22-12)20-10-7-18(8-10)14(19)11-5-6-16-21-11/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPWXZVSMGWLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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